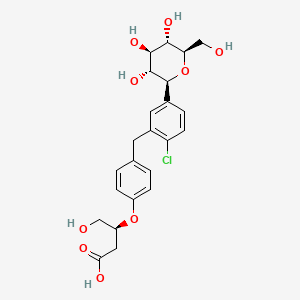
Allobarbital-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allobarbital-d10, also known as 5,5-Diallylbarbituric acid-d10, is a deuterated form of allobarbital. It is a barbiturate derivative that has been used primarily in scientific research. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the field of neurology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allobarbital-d10 involves the incorporation of deuterium into the allobarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of diethyl malonate with allyl bromide in the presence of a base to form diallylmalonic acid. This intermediate is then cyclized with urea in the presence of a deuterated solvent to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Allobarbital-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce reduced barbiturates. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Allobarbital-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of barbiturates.
Biology: Employed in biological studies to investigate the metabolism and effects of barbiturates.
Medicine: Utilized in pharmacological research to understand the action of barbiturates on the central nervous system.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
Allobarbital-d10, like other barbiturates, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a sedative and anticonvulsant effect. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allobarbital: The non-deuterated form of Allobarbital-d10.
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: A barbiturate used primarily for its sedative effects.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where precise tracking and analysis are required. This labeling provides an advantage over non-deuterated compounds in studies involving metabolic pathways and pharmacokinetics .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
5,5-bis(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15)/i1D2,2D2,3D,4D,5D2,6D2 |
Clé InChI |
FDQGNLOWMMVRQL-URTNXKOFSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
SMILES canonique |
C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)
